4-Methyl-beta-ethyl-beta-nitrostyrene is a compound that belongs to the beta-nitrostyrene family, characterized by the presence of a nitro group attached to the beta carbon of a styrene derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals due to its unique structural features.
4-Methyl-beta-ethyl-beta-nitrostyrene can be synthesized through various chemical reactions involving nitroaldol condensation or nitration processes. It falls under the classification of organic compounds, specifically as an aromatic nitro compound and a substituted styrene derivative. Its chemical formula is C12H13N2O2, and it features both aliphatic and aromatic characteristics.
The synthesis of 4-Methyl-beta-ethyl-beta-nitrostyrene typically involves the Henry reaction, where a benzaldehyde derivative reacts with nitromethane in the presence of a catalyst. Key methods include:
The molecular structure of 4-Methyl-beta-ethyl-beta-nitrostyrene features:
The structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm its structure. For example, NMR analysis may show characteristic peaks corresponding to aromatic protons and aliphatic protons, while MS can provide molecular ion peaks confirming its molecular weight .
4-Methyl-beta-ethyl-beta-nitrostyrene can participate in various chemical reactions:
The mechanism of action for 4-Methyl-beta-ethyl-beta-nitrostyrene primarily revolves around its reactivity due to the electron-withdrawing nature of the nitro group. This affects both its electrophilic character in substitution reactions and its ability to undergo reduction:
The physical properties of 4-Methyl-beta-ethyl-beta-nitrostyrene include:
Chemical properties include:
4-Methyl-beta-ethyl-beta-nitrostyrene finds applications in several scientific domains:
4-Methyl-β-ethyl-β-nitrostyrene and structurally related β-nitrostyrene derivatives induce cytotoxicity primarily through Reactive Oxygen Species generation. In colorectal (HCT116, SW480) and triple-negative breast cancer (MDA-MB-231) cell lines, these compounds trigger a rapid accumulation of intracellular Reactive Oxygen Species, as quantified by H₂DCFDA fluorescence assays. This oxidative surge precedes mitochondrial membrane potential collapse (measured via JC-1 disaggregation) and cytochrome c release [2] [3]. The ensuing oxidative stress damages nuclear Deoxyribonucleic Acid, evidenced by increased γ-Histone 2A.X phosphorylation and neutral comet assay-confirmed double-strand breaks. Critically, pretreatment with thiol antioxidants (N-acetyl-L-cysteine, glutathione) completely abrogates apoptosis, confirming Reactive Oxygen Species as the primary driver of cell death [3] [5]. The compound’s electrophilic β-nitrostyrene moiety facilitates covalent modification of cellular thiols, depleting antioxidant reserves and perpetuating oxidative stress [1] [4].
4-Methyl-β-ethyl-β-nitrostyrene imposes G₂/M phase arrest in cancer cells by dysregulating key mitotic proteins. Quantitative immunoblotting reveals dose-dependent upregulation of Cyclin B1 (2.8-fold) and inhibitory phosphorylation of Cell Division Cycle 2 (Tyrosine 15) in colorectal carcinoma cells [3]. Concurrently, Aurora Kinase A and Aurora Kinase B expression increases by 3.1-fold and 2.7-fold, respectively – kinases essential for spindle assembly and chromosomal segregation. Paradoxically, this upregulation drives aberrant mitotic entry and mitotic catastrophe. Downstream effectors include suppression of Cell Division Cycle 25A and Cell Division Cycle 25C phosphatases, preventing Cell Division Cycle 2 activation [2] [3]. Table 1 summarizes these protein dynamics:
Table 1: Cell Cycle Regulatory Protein Modulation by 4-Methyl-β-ethyl-β-nitrostyrene
| Protein | Expression Change | Functional Consequence |
|---|---|---|
| Cyclin B1 | ↑ 2.8-fold | Premature G₂/M transition |
| Phospho-Cell Division Cycle 2 (Tyr15) | ↑ 3.3-fold | Inhibited Cell Division Cycle 2/Cyclin B1 activity |
| Aurora Kinase A | ↑ 3.1-fold | Aberrant spindle pole formation |
| Aurora Kinase B | ↑ 2.7-fold | Chromosomal misalignment |
| Cell Division Cycle 25A | ↓ 70% | Sustained Cell Division Cycle 2 inhibition |
| Cell Division Cycle 25C | ↓ 65% | Sustained Cell Division Cycle 2 inhibition |
Mitochondrial permeability transition pore opening represents a pivotal event in this compound’s mechanism. Reactive Oxygen Species overload induces Cardiolipin peroxidation, disrupting electron transport chain complexes I and III and amplifying superoxide production [3] [7]. This collapse in membrane potential (ΔΨm) is detectable within 4 hours of treatment, facilitating mitochondrial permeability transition pore opening and cytochrome c efflux into the cytosol [3]. Cytochrome c complexes with Apoptotic Protease Activating Factor 1 drive procaspase-9 autoactivation, initiating the caspase cascade. Sequential cleavage of Caspase-9, Caspase-8, and executioner Caspase-3 occurs, with poly (ADP-ribose) polymerase proteolysis confirming irreversible apoptosis. Pharmacological Caspase inhibition (Q-VD-OPh) rescues 75% of cell viability, underscoring the dominance of mitochondrial apoptosis [2] [3].
Reactive Oxygen Species-mediated Mitogen-Activated Protein Kinase pathway activation creates a pro-apoptotic feedback loop. 4-Methyl-β-ethyl-β-nitrostyrene induces rapid (15–30 min) phosphorylation of Extracellular Signal-Regulated Kinase 1/2 and p38 Mitogen-Activated Protein Kinase in breast and colorectal cancer models [2] [3]. Unlike growth factor signaling, sustained Extracellular Signal-Regulated Kinase activation (≥6 hours) correlates with cell death. Pharmacological dissection using U0126 (Mitogen-Activated Protein Kinase Kinase 1/2 inhibitor) attenuates cytotoxicity by 60%, while p38 inhibition (SB203580) shows minimal effect. Downstream, Extracellular Signal-Regulated Kinase potentiates mitochondrial apoptosis by phosphorylating B-cell Lymphoma 2-associated Death Promoter and amplifying Reactive Oxygen Species generation through p66Shc activation [1] [3]. The compound thus co-opts proliferative signaling into a death pathway.
Structural variations among β-nitrostyrene derivatives significantly modulate anticancer efficacy. The 4-methyl and β-ethyl substituents in 4-methyl-β-ethyl-β-nitrostyrene confer enhanced lipophilicity (calculated log P = 2.8) versus unsubstituted β-nitrostyrene (log P = 1.9), promoting cellular uptake [1] [4]. Table 2 contrasts key derivatives:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: